molecular formula C12H28Si B1609402 Silane, decyldimethyl- CAS No. 56318-71-9

Silane, decyldimethyl-

Cat. No.: B1609402
CAS No.: 56318-71-9
M. Wt: 200.44 g/mol
InChI Key: FZDOMAHZZWTMPX-UHFFFAOYSA-N
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Description

Silane, decyldimethyl- (hypothetical molecular formula: C₁₂H₂₈Si, molecular weight ≈ 200.4 g/mol) is an organosilicon compound characterized by a decyl (C₁₀H₂₁) chain and two methyl (CH₃) groups attached to a silicon atom. Organosilanes with alkyl substituents are widely used to enhance interfacial adhesion in composites or to modify inorganic surfaces for improved compatibility with organic matrices .

Properties

IUPAC Name

decyl(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Si/c1-4-5-6-7-8-9-10-11-12-13(2)3/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDOMAHZZWTMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56318-71-9
Record name Decyldimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56318-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

To contextualize Silane, decyldimethyl-, we compare it with four analogous silanes from the evidence, focusing on molecular structure, substituent effects, and applications.

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Silane, decyldimethyl- C₁₂H₂₈Si ~200.4 Decyl, dimethyl Hydrophobic coatings, surface modification [Hypothetical]
Silane, dodecyldimethylphenyl- C₂₀H₃₆Si 304.585 Dodecyl, dimethyl, phenyl Catalysis, fluorescence sensors
Silane, dimethylphenyl(phenylethynyl)- C₁₆H₁₆Si 236.389 Dimethyl, phenyl, phenylethynyl High-yield synthesis routes
Dichloromethylsilane CH₄Cl₂Si 115.03 Chlorine, methyl Reactive precursor for synthesis
[Difluoro(phenylsulfonyl)methyl]trimethyl-silane C₁₀H₁₄F₂O₂SSi 536,975-50-5 Difluoro, sulfonyl, trimethyl Specialized reactions requiring electron-withdrawing groups
Alkyl Chain Length
  • Decyldimethylsilane (C₁₀ chain) vs. Dodecyldimethylphenylsilane (C₁₂ chain):
    The longer dodecyl chain enhances hydrophobicity and molecular weight, making it more effective in applications requiring water resistance, such as water oxidation catalysis . The phenyl group in the latter compound introduces aromaticity, enabling π-π interactions in fluorescence chemosensors for metal ion detection .
Reactivity and Functional Groups
  • Dichloromethylsilane (Cl substituents): The chlorine atoms increase reactivity toward hydrolysis, making it a precursor for synthesizing siloxanes or modifying surfaces via silanol intermediates. In contrast, decyldimethylsilane’s alkyl groups reduce reactivity, favoring stable hydrophobic layers .
  • Dimethylphenyl(phenylethynyl)silane :
    The phenylethynyl group introduces unsaturation, enabling crosslinking in polymers or participation in click chemistry. This contrasts with decyldimethylsilane’s saturated alkyl chain, which prioritizes steric bulk and hydrophobicity over chemical reactivity .
Electron-Withdrawing Substituents
  • [Difluoro(phenylsulfonyl)methyl]trimethyl-silane :
    The sulfonyl and fluorine groups create strong electron-withdrawing effects, making this compound suitable for electrophilic substitutions or stabilizing negative charges in intermediates. Decyldimethylsilane lacks such groups, limiting its utility in these contexts .

Industrial and Material Science Use

  • Dichloromethylsilane is a key intermediate in producing silicones and siloxanes , whereas decyldimethylsilane is more likely employed in anti-fouling coatings or composite materials due to its hydrolytic stability and hydrophobicity.

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